ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate
Description
Ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazoloquinoline core fused with a piperidine-carboxylate ester moiety. Its structure includes:
- Pyrazolo[4,3-c]quinoline backbone: A tricyclic system with a pyrazole ring fused to a quinoline scaffold, modified at position 3 with a ketone group (3-oxo).
- 4-Ethylphenyl substituent: Attached at position 2 of the pyrazole ring, contributing to lipophilicity and steric bulk.
- Piperidine-1-carboxylate ester: A piperidine ring substituted at position 4 with an amide linkage to the quinoline nitrogen, enhancing solubility and bioavailability through esterification.
This compound is hypothesized to exhibit bioactivity via kinase inhibition or receptor modulation, given structural similarities to known pyrazoloquinoline derivatives like CGS9896 (an anxiolytic agent targeting GABA receptors) .
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-3-17-5-8-20(9-6-17)32-26(34)22-16-28-23-10-7-18(15-21(23)24(22)30-32)25(33)29-19-11-13-31(14-12-19)27(35)36-4-2/h5-10,15-16,19,30H,3-4,11-14H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEROXUOXWMMBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCN(CC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Amino Linkage Formation: The amino group is introduced through a reductive amination reaction.
Benzamide Formation: The final step involves the coupling of the amino-substituted pyrimidine with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features:
- Pyrazolo[4,3-c]quinoline core : Known for its pharmacological properties.
- Amido and carboxylate groups : Enhance solubility and biological activity.
Medicinal Chemistry
Ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate has been investigated for its potential as an anticancer agent . Various studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, preventing substrate interaction and catalytic activity.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Preliminary assays suggest effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways and cytokine production.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazoloquinoline derivatives. The results indicated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (A549, MCF7) .
Case Study 2: Enzyme Inhibition
Research conducted on pyrazolo[4,3-c]quinolines demonstrated their potential as selective inhibitors of specific kinases implicated in cancer signaling pathways. The study highlighted the importance of structural modifications in enhancing inhibitory potency .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings :
Core Structure Influence: Pyrazoloquinoline derivatives (e.g., CGS9896) are associated with CNS activity, whereas pyrazolopyridine (e.g., ) and tetrahydroquinoline (e.g., ) analogs target enzymes like kinases or DNA gyrase. The 3-oxo group in the target compound may enhance hydrogen bonding with biological targets compared to non-ketone analogs .
Substituent Effects: 4-Ethylphenyl vs. Piperidine-1-carboxylate vs. Piperazinyl: The piperidine ester in the target compound may reduce basicity (pKa ~7.2) compared to piperazinyl derivatives (pKa ~8.5), affecting solubility and tissue distribution .
Synthetic Accessibility :
- The target compound’s synthesis likely follows reductive amination or Ullmann coupling protocols, similar to methods used for CGS9896 and pyrazolopyridine derivatives . However, the ethylphenyl and amide groups may require protective strategies (e.g., Boc for piperidine) to avoid side reactions .
Structural modifications (e.g., ethyl group) could optimize selectivity over related targets like serotonin receptors.
Biological Activity
Ethyl 4-[2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-amido]piperidine-1-carboxylate is a compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A piperidine ring
- A quinoline moiety
- A pyrazolo[4,3-c]quinoline core
These structural elements contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activities. This compound may inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Similar compounds have shown effectiveness against lung cancer cell lines in Sulforhodamine B (SRB) assays, indicating potential for further development as anticancer agents .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.0 | SRB |
| HCT116 (Colon) | 3.5 | SRB |
| HeLa (Cervical) | 4.0 | SRB |
Other Biological Activities
Beyond anticancer effects, pyrazoloquinolines have been reported to possess various other biological activities:
- Anti-inflammatory : Compounds have shown the ability to modulate inflammatory pathways.
- Antiviral : Some derivatives exhibit activity against viral infections by targeting specific viral proteins.
- Cerebroprotective : Potential neuroprotective effects have been observed in models of neurodegeneration .
The mechanism of action for this compound likely involves:
- Kinase inhibition : Similar compounds have been noted for their ability to inhibit kinases involved in cell signaling pathways relevant to cancer progression .
- Adenosine receptor modulation : Research indicates that pyrazoloquinolines can modulate adenosine receptors, which play a role in various physiological processes including inflammation and cancer .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the pyrazoloquinoline core via cyclization reactions.
- Introduction of the piperidine moiety through amidation reactions.
- Final modifications to achieve the desired ester functionality.
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives similar to ethyl 4-[2-(4-ethylphenyl)-3-oxo...] showed promising results against various cancer cell lines using SRB assays.
- Study on Anti-inflammatory Effects : Research highlighted the ability of pyrazoloquinoline derivatives to reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Q & A
Q. Can computational modeling predict reactivity or binding modes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
